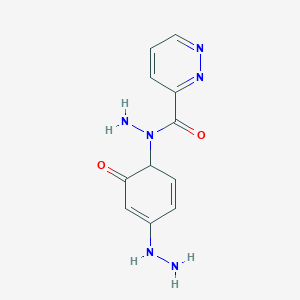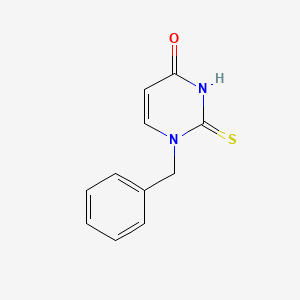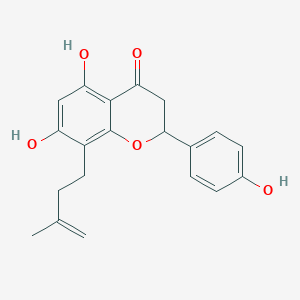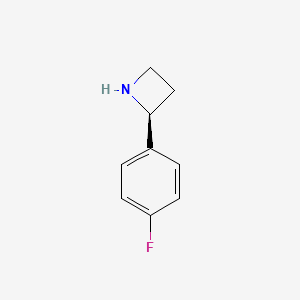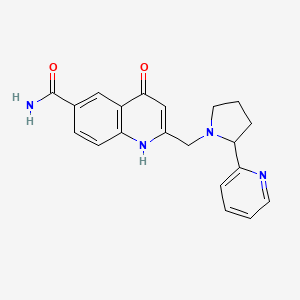
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the quinoline core.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial production methods may involve optimizing these synthetic routes to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or inhibit topoisomerase in cancer cells, leading to anticancer activity.
Comparison with Similar Compounds
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide can be compared with similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities, but differ in their substituents and overall structure.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties, but differ in their core structure.
Pyridine Derivatives: These compounds include the pyridine moiety and may exhibit similar chemical reactivity, but differ in their overall molecular framework.
The uniqueness of this compound lies in its combination of these three structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-oxo-2-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-20(26)13-6-7-16-15(10-13)19(25)11-14(23-16)12-24-9-3-5-18(24)17-4-1-2-8-22-17/h1-2,4,6-8,10-11,18H,3,5,9,12H2,(H2,21,26)(H,23,25) |
InChI Key |
CSXKWQLLKDOBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


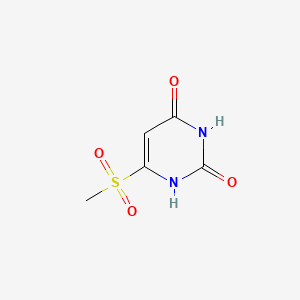
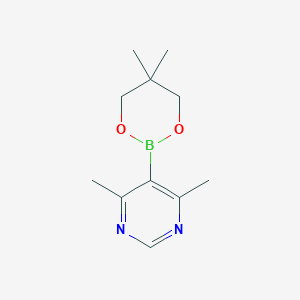
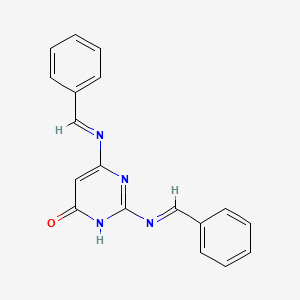
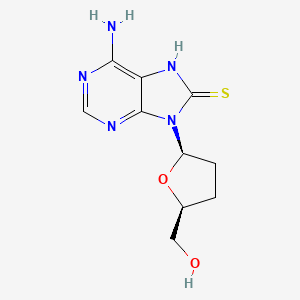
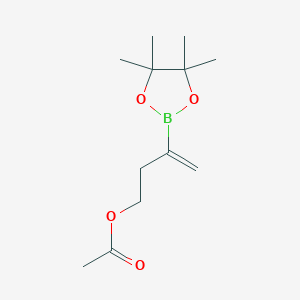
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
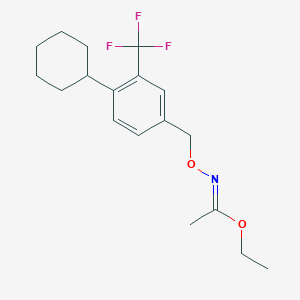
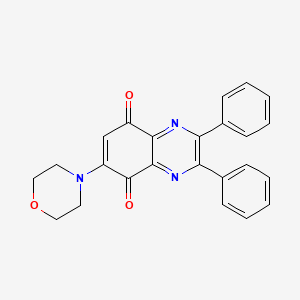
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
